molecular formula C18H25N3O2S B2523302 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897470-72-3

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2523302
CAS No.: 897470-72-3
M. Wt: 347.48
InChI Key: YZYZFWYTRPTDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a piperazine ring substituted with a benzothiazole moiety and an ethoxy group, making it a molecule of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to yield 6-ethoxy-1,3-benzothiazole.

    Piperazine Substitution: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.

    Alkylation: The final step involves the alkylation of the piperazinyl-benzothiazole intermediate with 1-bromopentan-1-one under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recovery and recycling, as well as the use of catalysts, are also common practices to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 1-[4-(6-Carboxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one.

    Reduction: 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and antidepressant activities, due to the piperazine ring’s known interactions with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with various molecular targets:

    Neurotransmitter Receptors: The piperazine ring can interact with dopamine and serotonin receptors, potentially modulating their activity and leading to antipsychotic or antidepressant effects.

    Enzyme Inhibition: The benzothiazole moiety can inhibit certain enzymes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one: Contains a chloro substituent, which may alter its biological activity.

    1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one: Features a methyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its ability to cross biological membranes. This structural feature may enhance its bioavailability and efficacy compared to similar compounds.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZFWYTRPTDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.